(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine
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Overview
Description
(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine is a chemical compound that belongs to the benzoxazine family. This compound is characterized by the presence of a fluorine atom at the 8th position and a methanamine group attached to the benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a fluorinated aldehyde, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of fluorinated benzoxazines on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the development of drugs targeting specific diseases. Its fluorinated structure may enhance the bioavailability and efficacy of the resulting pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The fluorine atom in its structure can enhance its binding affinity to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Flumioxazin: A related compound with similar structural features, used as a herbicide.
(8-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide: Another fluorinated benzoxazine derivative with distinct applications.
Uniqueness
(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H11FN2O |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine |
InChI |
InChI=1S/C9H11FN2O/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,12H,4-5,11H2 |
InChI Key |
FIPXKMHVWGCWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1)C=CC=C2F)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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